molecular formula C3H8O3 B1339738 Glycer(ol-d3) CAS No. 7325-16-8

Glycer(ol-d3)

Cat. No.: B1339738
CAS No.: 7325-16-8
M. Wt: 95.11 g/mol
InChI Key: PEDCQBHIVMGVHV-WVALGTIDSA-N
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Description

Glycer(ol-d3), also known as 1,2,3-Propanetriol-d3, is a deuterated form of glycerol. It is a stable isotope-labeled compound where the hydrogen atoms are replaced with deuterium. This compound is widely used in various scientific research fields due to its unique properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Glycer(ol-d3) is synthesized through the deuteration of glycerol. The process involves the exchange of hydrogen atoms in glycerol with deuterium atoms. This can be achieved using deuterium oxide (D2O) as a deuterium source under specific reaction conditions. The reaction typically requires a catalyst to facilitate the exchange process.

Industrial Production Methods

Industrial production of Glycer(ol-d3) involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium and ensure high isotopic purity. The production involves multiple steps, including the purification of the final product to achieve the desired isotopic enrichment.

Chemical Reactions Analysis

Types of Reactions

Glycer(ol-d3) undergoes various chemical reactions similar to those of glycerol. These include:

    Oxidation: Glycer(ol-d3) can be oxidized to form compounds such as dihydroxyacetone and glyceraldehyde.

    Reduction: It can be reduced to form compounds like 1,2-propanediol.

    Substitution: The hydroxyl groups in Glycer(ol-d3) can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and periodic acid (HIO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Dihydroxyacetone, glyceraldehyde.

    Reduction: 1,2-Propanediol.

    Substitution: Various substituted glycerol derivatives depending on the reagents used.

Scientific Research Applications

Glycer(ol-d3) is extensively used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand metabolic flux.

    Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the production of deuterated compounds for various industrial applications, including the development of new materials and chemicals.

Comparison with Similar Compounds

Similar Compounds

    Glycerol: The non-deuterated form of Glycer(ol-d3), commonly used in various applications.

    Glycerol-1,1,2,3,3-d5: Another deuterated form of glycerol with different deuterium labeling.

    Ethylene Glycol: A dihydric alcohol with similar chemical properties but different applications.

    Propylene Glycol: Another dihydric alcohol used in various industrial and pharmaceutical applications.

Uniqueness

Glycer(ol-d3) is unique due to its deuterium labeling, which makes it particularly valuable in NMR spectroscopy and metabolic studies. The presence of deuterium atoms provides distinct advantages in tracing and studying molecular interactions and transformations, making it a preferred choice in research applications.

Properties

IUPAC Name

1,2,3-trideuteriooxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2/i4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDCQBHIVMGVHV-WVALGTIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]OCC(CO[2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583528
Record name Propane-1,2,3-(~2~H_3_)triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7325-16-8
Record name Propane-1,2,3-(~2~H_3_)triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Glycer(ol-d3) used in studies of protein dynamics?

A: Glycer(ol-d3), the deuterated form of glycerol, is often used in biophysical studies as a cryo-protectant and viscosity-increasing agent. In the context of the provided research article, a glass-forming D2O/glycer(ol-d3) solvent mixture was used [].

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